Tumorigenicity Reduction: Tetrahydrodiol Exhibits <25% of the Tumor-Initiating Activity of Chrysene-1,2-Dihydrodiol on Mouse Skin
In a direct head-to-head mouse skin tumor initiation assay, 1,2-dihydroxy-1,2,3,4-tetrahydrochrysene (the saturated tetrahydrodiol) displayed less than 25% of the tumorigenic activity of chrysene-1,2-dihydrodiol at all doses tested (0.4, 1.25, and 4.0 µmol per animal). Chrysene-1,2-dihydrodiol itself had approximately twice the tumorigenic activity of the parent hydrocarbon chrysene, while chrysene-3,4-dihydrodiol and chrysene-5,6-dihydrodiol had no significant tumorigenic activity [1]. This experiment directly proved that the 3,4-olefinic bond is essential for the metabolic activation of chrysene to an ultimate carcinogen via the bay-region diol-epoxide pathway [2].
| Evidence Dimension | Tumor-initiating activity (papillomas per mouse) on CD-1 female mouse skin after single topical application followed by TPA promotion for 25 weeks |
|---|---|
| Target Compound Data | <25% relative to chrysene-1,2-dihydrodiol at 0.4, 1.25, and 4.0 µmol doses |
| Comparator Or Baseline | Chrysene-1,2-dihydrodiol: ~2× tumorigenic activity of chrysene; Chrysene-3,4-dihydrodiol and chrysene-5,6-dihydrodiol: no significant activity; Chrysene (parent): baseline reference |
| Quantified Difference | ≥4-fold reduction in tumorigenic activity versus the proximate carcinogen chrysene-1,2-dihydrodiol |
| Conditions | CD-1 female mouse skin; single topical application of 0.4, 1.25, or 4.0 µmol; promotion with 12-O-tetradecanoylphorbol-13-acetate twice weekly for 25 weeks |
Why This Matters
This quantitative tumorigenicity differential makes the tetrahydrodiol an indispensable negative control for any study investigating the bay-region metabolic activation pathway of chrysene, and its procurement as the (1R,2R) enantiomer ensures stereochemical consistency with the biologically relevant metabolite.
- [1] Levin W, Wood AW, Chang RL, Yagi H, Mah HD, Jerina DM, Conney AH. Evidence for bay region activation of chrysene 1,2-dihydrodiol to an ultimate carcinogen. Cancer Research, 1978, 38(6): 1831-1834. PMID: 647691. View Source
- [2] Buening MK, Levin W, Karle JM, Yagi H, Jerina DM, Conney AH. Tumorigenicity of bay-region epoxides and other derivatives of chrysene and phenanthrene in newborn mice. Cancer Research, 1979, 39(12): 5063-5068. PMID: 498134. View Source
